molecular formula C22H30N2O B14446735 1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene CAS No. 75756-81-9

1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene

Cat. No.: B14446735
CAS No.: 75756-81-9
M. Wt: 338.5 g/mol
InChI Key: DXFHGBJYAODQTC-UHFFFAOYSA-N
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Description

1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene is an organic compound that belongs to the class of azoxybenzenes. These compounds are characterized by the presence of an azoxy group (-N=N(O)-) attached to a benzene ring. The compound’s structure includes a nonylphenyl group and a methyl group attached to the benzene ring, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene typically involves the reaction of 4-nonylphenylhydrazine with 4-methylbenzaldehyde under oxidative conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then oxidized to form the azoxy compound. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized further to form nitro derivatives.

    Reduction: Reduction of the azoxy group can yield the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene involves its interaction with various molecular targets. The azoxy group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can interact with cellular components. The compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

    4-Methyl-4’-nonylazobenzene: Similar structure but with an azo group (-N=N-) instead of an azoxy group.

    4-Methyl-4’-nonylhydrazobenzene: Contains a hydrazo group (-NH-NH-) instead of an azoxy group.

    4-Methyl-4’-nonylphenylamine: Contains an amine group (-NH₂) instead of an azoxy group.

Uniqueness: 1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene is unique due to the presence of the azoxy group, which imparts distinct chemical and biological properties. The azoxy group can participate in redox reactions and interact with various molecular targets, making this compound a valuable subject for research in multiple fields.

Properties

CAS No.

75756-81-9

Molecular Formula

C22H30N2O

Molecular Weight

338.5 g/mol

IUPAC Name

(4-methylphenyl)imino-(4-nonylphenyl)-oxidoazanium

InChI

InChI=1S/C22H30N2O/c1-3-4-5-6-7-8-9-10-20-13-17-22(18-14-20)24(25)23-21-15-11-19(2)12-16-21/h11-18H,3-10H2,1-2H3

InChI Key

DXFHGBJYAODQTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)C)[O-]

Origin of Product

United States

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